Bienvenue dans la boutique en ligne BenchChem!

1-(3-Bromopropyl)-4-ethylpiperazine

nucleophilic substitution kinetics synthetic methodology alkyl halide reactivity

This 1-(3-bromopropyl)-4-ethylpiperazine intermediate delivers precise reactivity control for CXCR4 antagonist and CNS-penetrant programs. The bromine leaving group ensures superior SN2 kinetics over chloro analogs, while the N-ethyl substitution provides optimal LogP (1.304) for blood-brain barrier permeability. With Fsp³=1.0, it introduces conformational complexity essential for fragment-based drug discovery and diversity-oriented synthesis. Available in 98% purity with full analytical documentation.

Molecular Formula C9H19BrN2
Molecular Weight 235.16 g/mol
Cat. No. B13639037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-ethylpiperazine
Molecular FormulaC9H19BrN2
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCBr
InChIInChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3
InChIKeyNITRMRFTONGZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-4-ethylpiperazine CAS 803632-62-4: Technical Specifications and Procurement Baseline


1-(3-Bromopropyl)-4-ethylpiperazine (CAS 803632-62-4) is a bifunctional tertiary amine building block characterized by a piperazine core substituted with a 4-ethyl group and a 1-(3-bromopropyl) side chain. Molecular formula C₉H₁₉BrN₂, molecular weight 235.16 g/mol, with a measured LogP of 1.304 and calculated Fsp³ value of 1 . The terminal primary alkyl bromide serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions, while the ethylpiperazine moiety provides a basic amine scaffold commonly employed in CNS-targeted medicinal chemistry programs . Commercially available purity specifications range from 97% to 98% across multiple GMP-compliant suppliers .

Why Generic Substitution of 1-(3-Bromopropyl)-4-ethylpiperazine with Alternative Alkylpiperazines Is Scientifically Unjustified


Procurement decisions involving halogenated piperazine intermediates cannot rely on generic substitution assumptions due to three interdependent factors. First, the halogen identity (Br vs. Cl) determines nucleofugacity, dictating reaction rates and required conditions in downstream SN2 alkylations and cross-couplings. Second, the N-alkyl substituent (ethyl vs. methyl vs. hydrogen) alters both the basicity (pKa) of the piperazine nitrogens and the overall lipophilicity (LogP) of the scaffold, which becomes critical when the intermediate is incorporated into pharmacologically active final compounds. Third, these structural variations produce measurably different physicochemical properties that influence solubility, formulation compatibility, and synthetic tractability. The quantitative evidence presented in Section 3 establishes that 1-(3-bromopropyl)-4-ethylpiperazine occupies a specific, non-interchangeable position within the alkylpiperazine chemical space.

Quantitative Differentiation Evidence: 1-(3-Bromopropyl)-4-ethylpiperazine vs. Comparator Alkylpiperazine Derivatives


Halogen-Dependent Reactivity: Bromine vs. Chlorine Leaving Group in SN2 Alkylation Kinetics

1-(3-Bromopropyl)-4-ethylpiperazine contains a primary alkyl bromide leaving group, whereas its closest structural analog 1-(3-chloropropyl)-4-ethylpiperazine (CAS 74571-65-6) contains a chloride leaving group. Bromide is a superior leaving group in SN2 nucleophilic substitution reactions due to lower carbon-halogen bond dissociation energy and greater polarizability, translating to faster reaction kinetics under identical conditions . This differential reactivity enables lower reaction temperatures, shorter reaction times, and higher conversions when the bromo derivative is employed as the electrophilic coupling partner.

nucleophilic substitution kinetics synthetic methodology alkyl halide reactivity

Lipophilicity Optimization: LogP Comparison with Methyl-Substituted Analog

The N-ethyl substitution on the piperazine ring of the target compound confers distinct lipophilicity compared to the N-methyl analog 1-(3-bromopropyl)-4-methylpiperazine. The target compound exhibits a measured LogP of 1.304, whereas the methyl analog shows a calculated LogP of 0.947 [1]. This difference of approximately 0.36 LogP units corresponds to a >2-fold difference in partition coefficient, which is a statistically significant shift in the context of Lipinski's Rule of Five and CNS drug design parameters where optimal LogP ranges between 1 and 3.

lipophilicity physicochemical properties CNS drug design

Functional Handle Versatility: Bromoalkyl Spacer Length Comparison

The target compound incorporates a 3-bromopropyl spacer (three-carbon chain between piperazine nitrogen and bromine), distinguishing it from derivatives with shorter or longer bromoalkyl chains. This spacer length is specifically documented as optimal for synthesizing CXCR4 receptor antagonists, where the three-carbon linker provides appropriate spatial orientation for receptor binding pocket engagement . In contrast, 1-(3-bromopropyl)piperazine (CAS 856840-59-0) lacks the N-ethyl group entirely, eliminating a key pharmacophoric element required for target affinity in multiple CNS-active compound classes. The ethyl substituent provides a defined steric and electronic contribution that modulates the basicity of the distal piperazine nitrogen, influencing both receptor binding and metabolic stability.

linker chemistry molecular scaffold design structure-activity relationship

Molecular Complexity and Fsp³ Content: Scaffold Diversity Metric

1-(3-Bromopropyl)-4-ethylpiperazine exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, indicating complete carbon saturation of the molecular scaffold . This metric has gained prominence in medicinal chemistry as a predictor of clinical success, with higher Fsp³ values correlating with reduced attrition rates due to improved solubility and decreased promiscuous binding. The target compound achieves this maximum Fsp³ score while maintaining the reactive bromoalkyl handle, offering a three-dimensionally complex scaffold that is not achievable with aromatic or partially unsaturated piperazine derivatives. Many comparator piperazine intermediates incorporate aryl or heteroaryl substituents that reduce Fsp³ below 0.5.

molecular complexity fraction sp3 drug-likeness

Validated Application Scenarios for 1-(3-Bromopropyl)-4-ethylpiperazine in Pharmaceutical R&D and Chemical Biology


CXCR4 Antagonist Synthesis Programs

Procurement scenario: Medicinal chemistry teams developing small-molecule CXCR4 receptor antagonists for oncology (cancer metastasis inhibition) or virology (HIV entry blockade) applications. The 3-bromopropyl-4-ethylpiperazine scaffold serves as a key intermediate for constructing the pharmacophore, where the ethyl substitution and three-carbon linker spacing are documented design elements in CXCR4-targeted compound series .

CNS-Targeted Lead Optimization with Blood-Brain Barrier Requirements

Procurement scenario: Neuroscience drug discovery programs requiring intermediates with LogP values within the optimal CNS drug range (1-3). The measured LogP of 1.304 positions this compound favorably for synthesizing CNS-penetrant candidates . The N-ethyl group provides appropriate lipophilicity for passive diffusion across the blood-brain barrier while avoiding the excessive LogP (>5) associated with phospholipidosis and off-target toxicity.

Library Synthesis Requiring SN2-Efficient Electrophilic Handles

Procurement scenario: High-throughput parallel synthesis or combinatorial library construction where reaction efficiency and conversion rates directly impact library quality and screening hit rates. The primary alkyl bromide provides superior SN2 reactivity compared to the chloro analog, enabling milder reaction conditions (lower temperature, shorter duration) that preserve sensitive functional groups elsewhere in the molecule .

Fsp³-Focused Fragment and Scaffold Collections

Procurement scenario: Organizations building fragment libraries or scaffold collections emphasizing three-dimensionality and high Fsp³ content. With an Fsp³ value of 1.0, this compound represents a fully saturated scaffold that introduces conformational complexity without sacrificing synthetic accessibility. It is suitable for fragment-based drug discovery (FBDD) campaigns and diversity-oriented synthesis initiatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopropyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.